molecular formula C4HBrF3NO B1378506 3-Brom-4-Trifluormethyl-isoxazol CAS No. 1824298-81-8

3-Brom-4-Trifluormethyl-isoxazol

Katalognummer: B1378506
CAS-Nummer: 1824298-81-8
Molekulargewicht: 215.96 g/mol
InChI-Schlüssel: OYOSUPWUVOHYNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-trifluoromethyl-isoxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions The presence of bromine and trifluoromethyl groups at the 3 and 4 positions, respectively, imparts unique chemical properties to this compound

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:
3-Bromo-4-trifluoromethyl-isoxazole features a five-membered ring containing nitrogen and oxygen atoms, with bromine and trifluoromethyl groups at the 3 and 4 positions, respectively. This configuration enhances its stability and lipophilicity, making it a useful scaffold in drug design.

Mechanism of Action:
The compound interacts with various biological targets, primarily through enzyme inhibition. For instance, it has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, leading to significant cellular effects such as autophagy and apoptosis in cancer cells like pancreatic ductal adenocarcinoma (PDAC) .

Chemistry

  • Building Block for Synthesis: 3-Bromo-4-trifluoromethyl-isoxazole serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo substitution reactions allows for the introduction of various functional groups, facilitating the development of new compounds with potential biological activities .

Biology

  • Scaffold for Drug Development: The compound is utilized as a scaffold in designing biologically active compounds. Research has demonstrated its potential as an anticancer agent, anti-inflammatory drug, and antimicrobial agent . Notably, several derivatives have shown promising results in inhibiting leukotriene biosynthesis and targeting nicotinic acetylcholine receptors (nAChR), which are crucial in treating CNS disorders .

Medicine

  • Anticancer Activity: Isoxazole derivatives, including 3-Bromo-4-trifluoromethyl-isoxazole, have been explored for their anticancer properties. Studies indicate that these compounds can inhibit tumor growth while sparing immune cells from adverse effects typically associated with chemotherapy . For example, specific derivatives have been identified that inhibit FLT3 phosphorylation, leading to tumor regression in models of acute myeloid leukemia .

Case Studies and Research Findings

StudyApplicationFindings
Banoglu et al. (2016)Anti-inflammatorySynthesized isoxazole derivatives as leukotriene biosynthesis inhibitors with IC50 values of 0.24 µM .
Peifer et al. (2009)Dual kinase inhibitionDeveloped 3,4-diaryl isoxazoles as dual inhibitors of p38α MAP kinase and CK1δ with significant potency .
Xu et al. (2015)Cancer treatmentCreated N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives that inhibited FLT3 phosphorylation leading to tumor regression .
Jiang et al. (2015)Tyrosine kinase inhibitionEvaluated 3-amino-benzo[d]isoxazole compounds for c-Met inhibitory activity with IC50 values as low as 0.18 nM against lung carcinoma .

Wirkmechanismus

Target of Action

Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . .

Mode of Action

Isoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of 3-Bromo-4-trifluoromethyl-isoxazole with its targets would depend on the nature of these targets.

Biochemical Pathways

Isoxazole derivatives are known to affect various biochemical pathways, leading to downstream effects . The specific pathways affected by 3-Bromo-4-trifluoromethyl-isoxazole would depend on its primary targets and mode of action.

Result of Action

Isoxazole derivatives are known to have various biological activities, including anticancer activity . The specific effects of 3-Bromo-4-trifluoromethyl-isoxazole would depend on its mode of action and the biochemical pathways it affects.

Biochemische Analyse

Biochemical Properties

3-Bromo-4-trifluoromethyl-isoxazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway . The interaction between 3-Bromo-4-trifluoromethyl-isoxazole and GAPDH involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This inhibition disrupts the glycolytic pathway, thereby affecting cellular energy production and metabolic flux.

Cellular Effects

The effects of 3-Bromo-4-trifluoromethyl-isoxazole on cellular processes are profound. In cancer cells, such as pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to induce autophagy and apoptotic cell death . The inhibition of GAPDH by 3-Bromo-4-trifluoromethyl-isoxazole leads to a decrease in glycolytic flux, resulting in reduced ATP production and metabolic stress. This metabolic disruption triggers autophagy, a cellular process that degrades and recycles cellular components, and ultimately leads to apoptosis, or programmed cell death.

Molecular Mechanism

At the molecular level, 3-Bromo-4-trifluoromethyl-isoxazole exerts its effects through the inhibition of GAPDH. The compound binds to the active site of the enzyme, preventing the binding of its natural substrate, glyceraldehyde-3-phosphate . This competitive inhibition results in a decrease in the catalytic activity of GAPDH, leading to a reduction in the production of ATP and other glycolytic intermediates. Additionally, the inhibition of GAPDH by 3-Bromo-4-trifluoromethyl-isoxazole has been shown to affect gene expression, particularly genes involved in metabolic pathways and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-trifluoromethyl-isoxazole have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that 3-Bromo-4-trifluoromethyl-isoxazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and function, including sustained inhibition of GAPDH and prolonged induction of autophagy and apoptosis.

Dosage Effects in Animal Models

The effects of 3-Bromo-4-trifluoromethyl-isoxazole vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit GAPDH activity without causing significant toxicity . At higher doses, 3-Bromo-4-trifluoromethyl-isoxazole can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These threshold effects highlight the importance of careful dosage optimization in the therapeutic application of 3-Bromo-4-trifluoromethyl-isoxazole.

Metabolic Pathways

3-Bromo-4-trifluoromethyl-isoxazole is involved in several metabolic pathways, primarily through its interaction with GAPDH in the glycolytic pathway . The inhibition of GAPDH by 3-Bromo-4-trifluoromethyl-isoxazole leads to a decrease in the production of glycolytic intermediates, affecting the overall metabolic flux. Additionally, the compound has been shown to interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways and cellular energy production.

Transport and Distribution

The transport and distribution of 3-Bromo-4-trifluoromethyl-isoxazole within cells and tissues are mediated by various transporters and binding proteins . The compound is readily taken up by cells and distributed throughout the cytoplasm, where it interacts with its target enzymes. The localization and accumulation of 3-Bromo-4-trifluoromethyl-isoxazole within specific cellular compartments are influenced by its chemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of 3-Bromo-4-trifluoromethyl-isoxazole is primarily within the cytoplasm, where it exerts its inhibitory effects on GAPDH . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its accumulation within the cytoplasm is sufficient to induce significant biochemical and cellular effects, including the inhibition of glycolysis and the induction of autophagy and apoptosis.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-trifluoromethyl-isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Bromo-4-trifluoromethyl-isoxazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Biologische Aktivität

3-Bromo-4-trifluoromethyl-isoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Bromo-4-trifluoromethyl-isoxazole features a five-membered ring containing one nitrogen and one oxygen atom, with bromine and trifluoromethyl groups at the 3 and 4 positions, respectively. These substituents contribute to its unique chemical properties, enhancing its stability and lipophilicity, which are advantageous for drug design.

Target Interactions

Isoxazole derivatives, including 3-bromo-4-trifluoromethyl-isoxazole, are known to interact with various biological targets. The primary mechanism involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway. By binding to the active site of GAPDH, this compound prevents the binding of its natural substrate, leading to downstream effects on cellular metabolism.

Cellular Effects

Research indicates that 3-bromo-4-trifluoromethyl-isoxazole induces significant cellular changes, particularly in cancer cells. For instance, studies on pancreatic ductal adenocarcinoma (PDAC) cells have shown that this compound can trigger autophagy and apoptotic cell death. The compound's effects vary with dosage; at low concentrations, it effectively inhibits GAPDH without causing substantial toxicity.

In Vitro Studies

In vitro studies have demonstrated that 3-bromo-4-trifluoromethyl-isoxazole exhibits cytotoxicity against various cancer cell lines. A notable study evaluated its effects on human promyelocytic leukemia cells (HL-60) using the MTT reduction method. The IC50 values for related isoxazole derivatives ranged from 86 to 755 μM, indicating varying degrees of cytotoxicity. The expression analysis revealed that some derivatives could modulate apoptosis-related gene expression, further supporting their potential as anticancer agents .

In Vivo Studies

Animal model studies have provided insights into the compound's pharmacokinetics and therapeutic potential. For example, varying dosages were tested to assess their effects on tumor growth and overall toxicity. Results indicated that lower doses could inhibit tumor growth effectively while minimizing adverse effects.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityMechanism of Action
3-Bromo-4-trifluoromethyl-isoxazoleAnticancer, GAPDH inhibitionInhibition of glycolysis via GAPDH
3,5-Disubstituted IsoxazolesSimilar anticancer propertiesVaries based on substituents
4,5-Disubstituted IsoxazolesVaries; potential for antimicrobialDifferent substitution patterns

This comparison highlights the unique position of 3-bromo-4-trifluoromethyl-isoxazole due to its specific substituents that enhance its biological activity compared to other isoxazoles.

Case Studies

  • Cytotoxicity in HL-60 Cells : A study demonstrated that certain isoxazole derivatives could significantly reduce Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest .
  • Anti-Cancer Activity : Another investigation focused on the anti-cancer properties of trifluoromethyl-substituted isoxazoles against various cell lines (MCF-7, 4T1, PC-3). The findings indicated promising anti-cancer activity linked to structural modifications that enhance interaction with molecular targets .

Eigenschaften

IUPAC Name

3-bromo-4-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3NO/c5-3-2(1-10-9-3)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOSUPWUVOHYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 2
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 3
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 4
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 5
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 6
3-Bromo-4-trifluoromethyl-isoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.